ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a ketone functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring system. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or acetic acid, with the addition of a catalytic amount of acid like hydrochloric acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and rigorous control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Hydrolysis yields the carboxylic acid derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The biological activity of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
1-Methyl-1H-indazole-3-carboxylate: Lacks the ketone group, which may result in different biological activities.
4-Oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.
Ethyl 1H-indazole-3-carboxylate: Lacks both the methyl and ketone groups, making it less complex and possibly less bioactive.
The presence of the ketone and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
1367819-01-9 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.